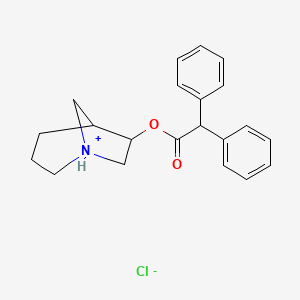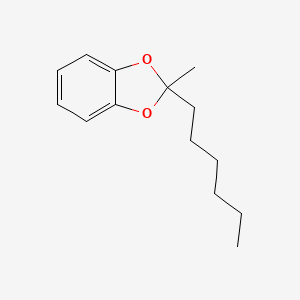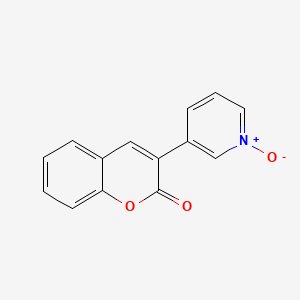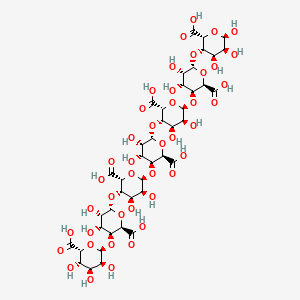
Ammonium, ethylbis(2-hydroxyethyl)methyl-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, ethylbis(2-hydroxyethyl)methyl-, chloride is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties and are widely used in various industrial and household applications. This compound is particularly noted for its high surface activity and is used in applications such as fabric softeners, disinfectants, and hair conditioners.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, ethylbis(2-hydroxyethyl)methyl-, chloride typically involves the quaternization of tertiary amines. One common method is the reaction of ethylbis(2-hydroxyethyl)methylamine with methyl chloride. This reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the quaternization process.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through processes such as distillation or crystallization to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium, ethylbis(2-hydroxyethyl)methyl-, chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: While the compound itself is relatively stable, it can undergo oxidation or reduction under specific conditions, particularly in the presence of strong oxidizing or reducing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, which facilitate the replacement of the chloride ion.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various quaternary ammonium salts, while oxidation and reduction can lead to different oxidation states of the nitrogen atom.
Applications De Recherche Scientifique
Ammonium, ethylbis(2-hydroxyethyl)methyl-, chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound is employed in cell culture and molecular biology as a disinfectant and preservative.
Medicine: It has applications in the formulation of antiseptics and disinfectants due to its antimicrobial properties.
Industry: It is used in the production of personal care products, such as shampoos and conditioners, and in industrial cleaning agents.
Mécanisme D'action
The mechanism of action of ammonium, ethylbis(2-hydroxyethyl)methyl-, chloride primarily involves its surfactant properties. The compound disrupts the cell membranes of microorganisms, leading to cell lysis and death. This makes it effective as an antimicrobial agent. The molecular targets include the lipid bilayers of cell membranes, and the pathways involved are related to membrane disruption and increased permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecyl Trimethyl Ammonium Chloride: Another quaternary ammonium compound with similar surfactant properties.
Oleyl bis(2-hydroxyethyl)methyl ammonium chloride: Similar in structure but with a longer alkyl chain, providing different surfactant characteristics.
Coco alkylbis(2-hydroxyethyl)methyl ammonium chloride: Derived from coconut oil, used in similar applications but with different fatty acid compositions.
Uniqueness
Ammonium, ethylbis(2-hydroxyethyl)methyl-, chloride is unique due to its specific balance of hydrophilic and hydrophobic properties, making it highly effective in a wide range of applications from personal care to industrial cleaning. Its dual hydroxyethyl groups provide enhanced solubility and interaction with various substrates, setting it apart from other quaternary ammonium compounds.
Propriétés
Numéro CAS |
63982-26-3 |
|---|---|
Formule moléculaire |
C7H18ClNO2 |
Poids moléculaire |
183.67 g/mol |
Nom IUPAC |
ethyl-bis(2-hydroxyethyl)-methylazanium;chloride |
InChI |
InChI=1S/C7H18NO2.ClH/c1-3-8(2,4-6-9)5-7-10;/h9-10H,3-7H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
MBPYQQZYQVFLFS-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](C)(CCO)CCO.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


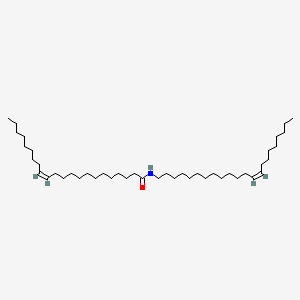
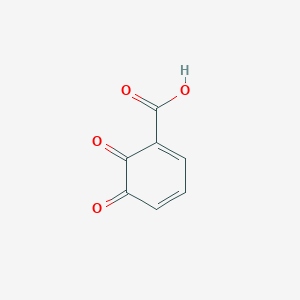
![Diphenyl(spiro[fluorene-9,9'-quinolino[3,2,1-kl]phenoxazin]-2-yl)phosphine oxide](/img/structure/B13785018.png)


